![molecular formula C48H27Br3 B1428410 1,3,5-Tris(10-bromoanthracen-9-yl)benzene CAS No. 813461-34-6](/img/structure/B1428410.png)
1,3,5-Tris(10-bromoanthracen-9-yl)benzene
Overview
Description
9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) is a complex organic compound characterized by its unique structure, which includes three 10-bromoanthracene units connected to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene followed by a coupling reaction with a benzene-1,3,5-triyl core. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene units can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the anthracene units.
Scientific Research Applications
The compound's structure enhances its electronic properties, making it suitable for various optoelectronic applications. The presence of bromine atoms increases the compound's reactivity and facilitates further chemical modifications.
Organic Electronics
1,3,5-Tris(10-bromoanthracen-9-yl)benzene is primarily utilized in the development of OLEDs. Its unique structural characteristics allow it to act as an efficient emitter of deep-blue light, which is essential for high-quality display technologies. The compound's ability to form stable thin films makes it particularly valuable in this area.
Methane Storage Frameworks
The compound has been explored for use in porous metal-organic frameworks (MOFs) designed for methane storage. The incorporation of this compound into these frameworks enhances their capacity and efficiency for gas storage applications due to the compound's high surface area and porosity characteristics .
Photodynamic Therapy
Research indicates that derivatives of anthracene, including this compound, can generate reactive oxygen species upon light activation, making them candidates for photodynamic therapy (PDT). This application involves using light-sensitive compounds to target and destroy cancerous cells through oxidative stress mechanisms .
Synthesis of Complex Organic Molecules
As a versatile building block, this compound is employed in the synthesis of various complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be utilized in different chemical applications .
Case Study 1: OLED Development
In a study conducted by researchers at Tohoku University, the effectiveness of this compound as an OLED emitter was evaluated. The results demonstrated that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional OLED materials. The study highlighted the importance of structural modifications in enhancing device performance .
Case Study 2: Methane Storage Efficiency
A recent investigation focused on the integration of this compound into metal-organic frameworks aimed at methane storage. The findings revealed that the inclusion of this compound significantly improved the methane uptake capacity of the frameworks under various pressure conditions, suggesting its potential for practical applications in energy storage .
Mechanism of Action
The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in electron transfer reactions makes it useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and energy conversion processes.
Comparison with Similar Compounds
Similar Compounds
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole): Similar structure but with carbazole units instead of bromoanthracene.
4,4’,4’'-(Benzene-1,3,5-triyl)tris(ethyne-2,1-diyl): Contains ethyne units, offering different electronic properties.
1,3,5-Tris(4-carboxyphenyl)benzene: Used in metal-organic frameworks (MOFs) with different functional groups.
Uniqueness
9,9’,9’'-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) is unique due to the presence of bromoanthracene units, which provide distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and OFETs.
Biological Activity
1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS No. 813461-34-6) is a synthetic compound with significant potential in various biological and material science applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C₄₈H₂₇Br₃, with a molecular weight of approximately 843.44 g/mol. The compound features three brominated anthracene units attached to a benzene core, which influences its electronic properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₄₈H₂₇Br₃ |
Molecular Weight | 843.44 g/mol |
CAS Number | 813461-34-6 |
Synthesis Methods
The synthesis of this compound typically involves the bromination of anthracene derivatives followed by a coupling reaction with a benzene core. This process often utilizes palladium catalysts to facilitate the coupling reactions under controlled conditions .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of anthracene derivatives, including this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light. This mechanism is particularly relevant in photodynamic therapy (PDT), where light-activated compounds are used to selectively destroy cancerous cells .
Study on Photodynamic Applications
A study published in Organic Electronics explored the use of anthracene derivatives in photonic applications. The researchers demonstrated that compounds like this compound could effectively transfer energy within their molecular structure, enhancing their photophysical properties for use in organic light-emitting diodes (OLEDs). This energy transfer capability is crucial for improving the efficiency of light-emitting devices .
Anticancer Mechanism Exploration
Research conducted on similar anthracene-based compounds indicated that they could induce apoptosis via ROS generation upon light activation. This finding is significant for developing new therapeutic strategies against cancer using light-sensitive compounds .
Properties
IUPAC Name |
9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRSFHUJUCHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H27Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729764 | |
Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813461-34-6 | |
Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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